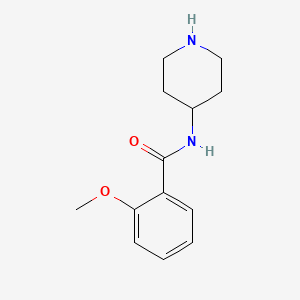
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone, also known as A-366, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a role in gene transcription and have been implicated in cancer cell growth and survival.
Wirkmechanismus
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone works by binding to the BET proteins, which are involved in gene transcription. By inhibiting the activity of these proteins, 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone can prevent the expression of genes that are important for cancer cell growth and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone is its selectivity for cancer cells, which minimizes toxicity to normal cells. It has also been shown to have a potent anti-cancer effect, making it a promising candidate for further study. However, one limitation of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone. One area of interest is the development of more potent and selective BET inhibitors, which may have even greater anti-cancer activity. Another area of interest is the study of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone in combination with other anti-cancer drugs, which may have synergistic effects. Finally, the study of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone in animal models of cancer may provide further insight into its potential use in cancer treatment.
Synthesemethoden
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several reactions, including the formation of an amide bond and the introduction of a piperidine ring. The final product is a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has also been studied for its potential use in combination with other anti-cancer drugs, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
2-(2-aminophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFDLDFTBLPSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)

![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)


![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)



![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
